B-Raf抑制剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of B-Raf inhibitors has evolved from high-throughput screening of compound libraries to the design of novel compounds with enhanced potency and selectivity. For example, a disubstituted pyrazine scaffold was identified as a low micromolar B-Raf inhibitor, leading to the synthesis of a series of novel compounds with modifications aimed at increasing potency. This effort resulted in compounds with activities below 800 nM against B-Raf (Niculescu-Duvaz et al., 2006).

Molecular Structure Analysis

The molecular structure of B-Raf inhibitors is critical for their activity and selectivity. Studies involving X-ray crystallography and molecular modeling have helped identify key structural features necessary for potent inhibition of B-Raf, especially the V600E mutant. The structure-activity relationships (SAR) around hinge-binding groups and the small lipophilic pocket formed by the αC-helix shift have been extensively explored to enhance inhibitor selectivity and potency (Wenglowsky et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of B-Raf inhibitors are closely tied to their efficacy and selectivity. For instance, the optimization of sulfonamide tails in certain inhibitors to occupy the lipophilic pocket of B-Raf has demonstrated the importance of chemical modifications in achieving desired biological outcomes. These chemical properties are crucial for the development of inhibitors that can selectively target mutant B-Raf over the wild-type, thereby reducing potential side effects (Wenglowsky et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility and stability, of B-Raf inhibitors play a significant role in their pharmacokinetic profiles and, ultimately, their clinical efficacy. Efforts to improve aqueous solubility through the disruption of crystal packing have led to compounds with better solubility and maintained enzymatic and cellular activity against B-Raf(V600E) (Wenglowsky et al., 2012).

科学研究应用

癌症治疗中的作用:B-Raf抑制剂在治疗带有B-Raf突变的癌症中起着重要作用。突变的B-Raf在大约8%的人类癌症中发现,针对它的抑制剂已经显示出有效性,特别是在黑色素瘤和甲状腺癌中(Li et al., 2010)。

悖论效应:有趣的是,B-Raf抑制剂在具有野生型B-Raf的细胞中可以悖论地刺激正常细胞增殖和肿瘤生长。这表明在临床环境中需要谨慎应用和监测这些抑制剂(Carnahan et al., 2010)。

作用机制:B-Raf抑制剂通过靶向RAF/MEK/ERK信号通路发挥作用,这对于细胞生长和存活至关重要。抑制这条通路可以导致癌细胞的生长停滞和凋亡(Gollob et al., 2006)。

药物耐药性:B-Raf抑制剂面临的一个主要挑战是耐药性的发展。研究表明,耐药性可能通过PDGFRβ上调或N-RAS突变等机制产生,这表明联合疗法可能对有效治疗是必要的(Nazarian et al., 2010)。

新型抑制剂的开发:正在进行的研究集中在开发新型B-Raf抑制剂,以提高其疗效并减少副作用。这包括探索不同的化学结构并了解它们的结合方式,以改进药物设计(Baska et al., 2014)。

安全和危害

B-Raf inhibitors are safe and effective in the treatment of BRAF-mutated CRC5. However, the majority of patients will develop disease progression within 1 year5. Preclinical and clinical evidence suggests that resistance mechanisms involve the restoration of MAPK signaling which becomes inhibition-independent due to upstream or downstream alterations, and the activation of bypass pathways, such as the PI3/AKT/mTOR pathway5.

未来方向

There is still an urgent need for the development of BRAF inhibitors to overcome the persistent limitation such as resistance, mutation, and adverse effects of drugs1. Future research should be directed to deciphering the mechanisms of cancer cells’ oncogenic dependence, understanding the tissue-specific mechanisms of BRAF-mutant tumors, and optimizing treatment strategies after progression on BRAF and MEK inhibition6.

属性

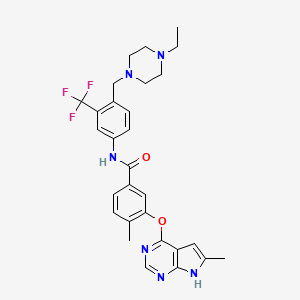

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNAOXLCVXJMGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744258 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-Raf inhibitor | |

CAS RN |

1315330-11-0 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)